
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 880071-10-3
Molecular Weight: 392.245 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the condensation of an aldehyde (allyloxybenzaldehyde) with a hydrazine derivative (2,5-dichlorophenylhydrazine) under appropriate conditions. The reaction proceeds through the formation of a Schiff base. Here’s a simplified representation of the synthetic route:
Allyloxybenzaldehyde+2,5-Dichlorophenylhydrazine→this compound
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur at various positions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential use in drug discovery and bioconjugation.
Medicine: Investigated for its pharmacological properties.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include:
2-(((2-(2-(Allyloxy)-5-Br-benzylidene)hydrazino)(oxo)ac)amino)-N…: (CAS Number: 880062-98-6)
Remember that this compound’s rarity contributes to the limited information available
Properties
CAS No. |
767335-57-9 |
|---|---|
Molecular Formula |
C19H18BrN3O3 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-bromo-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-2-10-26-17-9-4-3-6-15(17)12-22-23-18(24)13-21-19(25)14-7-5-8-16(20)11-14/h2-9,11-12H,1,10,13H2,(H,21,25)(H,23,24)/b22-12+ |
InChI Key |
ZTDGRWMIWURDJT-WSDLNYQXSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



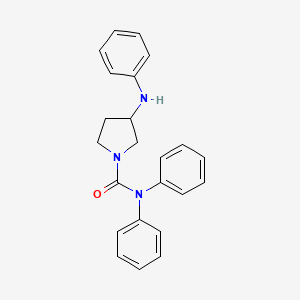
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)

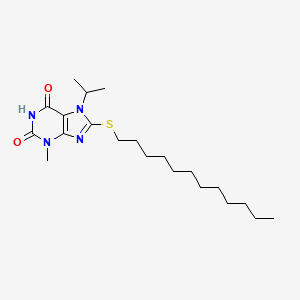
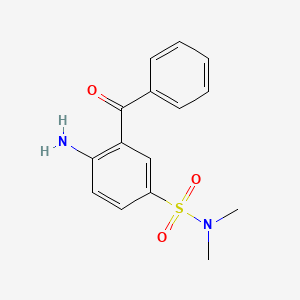
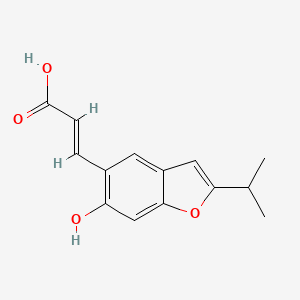

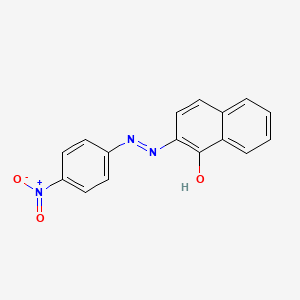
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)
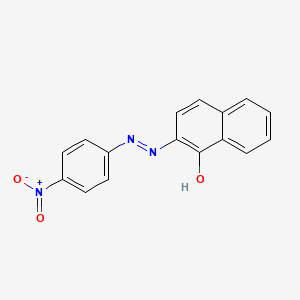

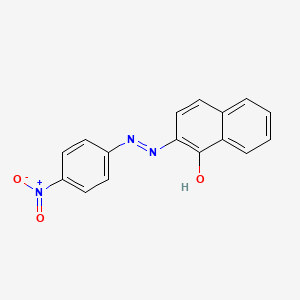
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
